Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride
Description
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride (CAS: 90283-60-6) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₁ClNOP and a molecular weight of 465.88 g/mol. Its structure features a triphenylphosphonium core substituted with a 1-(benzoylamino)-2-chloroethenyl group, combining steric bulk from the benzoyl moiety and electronic effects from the chloroethenyl substituent .
Properties
CAS No. |
90283-60-6 |
|---|---|
Molecular Formula |
C27H22Cl2NOP |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
[(E)-1-benzamido-2-chloroethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H21ClNOP.ClH/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-21H;1H/b26-21+; |
InChI Key |
OEKYBYPPXRQOFU-HCPJHKKFSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\Cl)/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride typically involves the reaction of triphenylphosphine with a suitable benzoylamino-chloroethenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triphenylphosphine and benzoylamino-chloroethenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium compounds, while reduction can produce reduced phosphonium derivatives.
Scientific Research Applications
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions:
Physical Properties
- Melting Points: Allyl derivative: 227–229°C . Data for other compounds is unavailable, but bulkier substituents (e.g., benzoylamino) likely increase melting points due to reduced molecular symmetry.
Solubility :
- The perchlorate salt () is more soluble in polar solvents than chloride salts but poses safety risks due to ClO₄⁻’s oxidizing nature .
Biological Activity
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C27H22Cl2NOP
- Molecular Weight : 470.89 g/mol
- Appearance : Typically presented as a white to off-white powder.
The compound features a phosphonium core with a benzoylamino group and a chloroethenyl substituent, which contribute to its reactivity and biological properties.
The biological activity of phosphonium compounds often involves their interaction with various molecular targets. For [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride, studies suggest that it may affect enzyme activity and protein function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : It can interfere with the normal cell cycle, particularly during mitosis, by affecting proteins such as PLK1 (Polo-like kinase 1) which is crucial for cell division .
Antimicrobial Activity
Research indicates that phosphonium compounds exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results highlight the potential of phosphonium derivatives as antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of this compound:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 5.0 | 10 |
| A549 | 3.5 | 8 |
| HeLa | 4.0 | 9 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as a targeted anticancer agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other phosphonium derivatives to assess its unique properties:
| Compound | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|
| This compound | Moderate | 4.0 |
| Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride | High | 3.0 |
| Phosphonium, [1-(benzoylamino)-2-(4-chlorophenyl)vinyl]triphenyl-, chloride | Low | 6.5 |
This comparison illustrates that while this compound exhibits commendable activity, other derivatives may offer enhanced effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
